D-(3,4,5-Trifluorophenyl)-alanine
CAS No.: 1217684-62-2
Cat. No.: VC21282468
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217684-62-2 |
|---|---|
| Molecular Formula | C9H8F3NO2 |
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 |
| Standard InChI Key | SFKCVRLOYOHGFK-SSDOTTSWSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)[O-])[NH3+] |
| SMILES | C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)CC(C(=O)[O-])[NH3+] |
Introduction
Chemical Structure and Properties
D-(3,4,5-Trifluorophenyl)-alanine is characterized by its unique molecular structure, featuring a phenyl ring substituted with three fluorine atoms at positions 3, 4, and 5, connected to an alanine backbone with D-configuration at the α-carbon. The compound has a molecular formula of C9H8F3NO2 and a molecular weight of 219.16 g/mol, as determined through standard analytical methods . The presence of the three fluorine substituents on the aromatic ring significantly influences the compound's physical and chemical properties, typically enhancing stability and altering electronic distribution across the molecule. This fluorinated amino acid is registered under CAS number 1217684-62-2, providing a unique identifier for research and commercial purposes . The systematic IUPAC name for this compound is (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid, reflecting its stereochemistry and structural composition .
Stereochemistry and Isomeric Forms
The stereochemistry of D-(3,4,5-Trifluorophenyl)-alanine represents a crucial aspect of its identity and biological activity. As denoted by the "D-" prefix, this compound possesses the (R)-configuration at the α-carbon stereocentre, which is opposite to the naturally predominant L-amino acids found in proteins . This stereochemical configuration can be precisely described using the Cahn-Ingold-Prelog (CIP) rules as (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid, as noted in its IUPAC name . The stereochemistry significantly influences how the molecule interacts with biological systems, particularly with stereoselective enzymes and receptors that have evolved to recognize specific three-dimensional arrangements.
The relationship between D-(3,4,5-Trifluorophenyl)-alanine and its enantiomer, L-(3,4,5-Trifluorophenyl)-alanine, illustrates the importance of stereochemistry in biochemical contexts. While both enantiomers share identical chemical properties in achiral environments, they differ markedly in their biological recognition patterns and interactions with enzymes. These differences stem from the complementary spatial arrangements required for molecular recognition in biological systems. The L-form generally exhibits greater compatibility with natural enzymatic systems due to its configuration matching that of proteinogenic amino acids, whereas the D-form often displays distinct biological behaviors that can be exploited in research and pharmaceutical applications.
Comparison with Related Compounds
D-(3,4,5-Trifluorophenyl)-alanine belongs to a broader family of fluorinated phenylalanine derivatives that share similar structural features but differ in their specific fluorination patterns. A notable related compound is D-(2,4,5-trifluorophenyl)alanine, which differs only in the positions of the fluorine atoms on the phenyl ring . This seemingly minor structural difference can significantly impact the compound's electronic properties, steric profile, and consequently, its biological interactions. D-(2,4,5-trifluorophenyl)alanine has gained particular prominence as a precursor to sitagliptin, highlighting how specific fluorination patterns can be critical for pharmaceutical applications . The comparative study of these positional isomers provides valuable insights into structure-activity relationships and the influence of fluorine positioning on molecular properties.
When comparing D-(3,4,5-Trifluorophenyl)-alanine with its L-enantiomer, the key difference lies in the stereochemical configuration at the α-carbon. This stereochemical distinction results in mirror-image molecular arrangements that interact differently with biological systems, despite sharing identical chemical properties. The L-form more closely resembles naturally occurring amino acids and may integrate more readily into biological processes, while the D-form often exhibits resistance to natural degradation pathways. This stereochemical difference can be exploited in various applications, such as developing peptides with enhanced stability against proteolytic enzymes by incorporating D-amino acids.
Future Research Directions
Future research on D-(3,4,5-Trifluorophenyl)-alanine presents numerous opportunities for scientific advancement across multiple disciplines. One promising avenue involves comprehensive pharmacokinetic studies to elucidate how this fluorinated amino acid and its derivatives behave in biological systems, including absorption, distribution, metabolism, and excretion profiles. Such investigations would provide valuable insights for drug development applications, particularly for peptide-based therapeutics incorporating this non-canonical amino acid. Additionally, exploring the incorporation of D-(3,4,5-Trifluorophenyl)-alanine into peptides and proteins through both chemical and biological methods could reveal novel approaches to modifying protein properties, stability, and function.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume